molecular formula C36H84N10O38S5 B1245527 Tobramycin sulfate CAS No. 49842-07-1

Tobramycin sulfate

Katalognummer B1245527
CAS-Nummer: 49842-07-1
Molekulargewicht: 1425.4 g/mol
InChI-Schlüssel: NZKFUBQRAWPZJP-BXKLGIMVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of tobramycin sulfate involves the fermentation process of Streptomyces tenebrarius. A genomic library constructed from S. tenebrarius helped identify a cosmid with putative tobramycin biosynthetic genes. One of these genes, tbmA, was confirmed to encode 2-deoxy-scyllo-inosose (DOI) synthase, a critical enzyme in the biosynthesis of tobramycin. This discovery elucidates the pathway and genetic components essential for the antibiotic's synthesis, providing a foundation for further research and potential optimization of production methods (Kharel et al., 2004).

Wissenschaftliche Forschungsanwendungen

Treatment of Bacterial Infections

  • Application Summary : Tobramycin sulfate is used to treat various types of bacterial infections, particularly Gram-negative infections . It is especially effective against species of Pseudomonas .
  • Methods of Application : Tobramycin sulfate inhibits bacterial protein synthesis at the level of 30S (16S rRNA) and 70S ribosomal complex assembly .
  • Results or Outcomes : It has been found to be effective in treating these infections, with satisfactory responses in a significant number of patients .

Treatment of Pseudomonas Aeruginosa Lung Infections

  • Application Summary : Tobramycin sulfate is used to treat lung infections caused by Pseudomonas aeruginosa .
  • Methods of Application : The antibiotic is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Clinical studies have shown that Tobramycin sulfate is well tolerated and effective in the treatment of these infections .

Treatment of Urinary Tract Infections

  • Application Summary : Tobramycin sulfate is used in combination with other antibiotics to treat urinary tract infections .
  • Methods of Application : The antibiotic is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Clinical studies have shown that Tobramycin sulfate is well tolerated and effective in the treatment of these infections .

Treatment of Gynecologic Infections

  • Application Summary : Tobramycin sulfate is used in combination with other antibiotics to treat gynecologic infections .
  • Methods of Application : The antibiotic is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Clinical studies have shown that Tobramycin sulfate is well tolerated and effective in the treatment of these infections .

Treatment of Peritonitis

  • Application Summary : Tobramycin sulfate is used in combination with other antibiotics to treat peritonitis .
  • Methods of Application : The antibiotic is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Clinical studies have shown that Tobramycin sulfate is well tolerated and effective in the treatment of these infections .

Treatment of Endocarditis

  • Application Summary : Tobramycin sulfate is used in combination with other antibiotics to treat endocarditis .
  • Methods of Application : The antibiotic is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Clinical studies have shown that Tobramycin sulfate is well tolerated and effective in the treatment of these infections .

Antibacterial Nanoantibiotics

  • Application Summary : Tobramycin sulfate is being explored for use in nanoantibiotics, which are nanosized delivery systems for antibiotics . These systems can potentially enhance the effectiveness of antibiotics and reduce side effects .
  • Methods of Application : Tobramycin is encapsulated in nanoparticles, which can be designed to target specific types of bacteria . This allows for more precise delivery of the antibiotic, potentially increasing its effectiveness and reducing side effects .
  • Results or Outcomes : While this application is still in the research stage, early results are promising . For example, polymer fibers loaded with Tobramycin have been proposed for general biomedical purposes or specifically for tissue regeneration .

Treatment of Infections Resistant to Gentamicin

  • Application Summary : Tobramycin sulfate is used to treat infections caused by strains of Pseudomonas aeruginosa that are resistant to gentamicin but sensitive to tobramycin .
  • Methods of Application : Tobramycin sulfate inhibits bacterial protein synthesis at the level of 30S (16S rRNA) and 70S ribosomal complex assembly .
  • Results or Outcomes : The efficacy of the tobramycin-carbenicillin combination has been shown in endocarditis caused by P. aeruginosa which was unresponsive to gentamicin plus carbenicillin .

Antibacterial Therapy for Multidrug-Resistant Microorganisms

  • Application Summary : Tobramycin is a wide-spectrum antibiotic that is effective against both Gram-positive and Gram-negative aerobic bacteria, and it is characterized by a fast bactericidal effect, even against multidrug-resistant microorganisms (MDR) .
  • Methods of Application : Tobramycin is administered to inhibit bacterial protein synthesis, disrupting the assembly of the 30S and 70S ribosomal complexes .
  • Results or Outcomes : Tobramycin has shown effectiveness in combating multidrug-resistant microorganisms, contributing to the management of antimicrobial resistance (AMR) .

Tissue Regeneration

  • Application Summary : Polymer fibers loaded with Tobramycin have been proposed for general biomedical purposes or specifically for tissue regeneration .
  • Methods of Application : Tobramycin is incorporated into polymer fibers, which can be used in various biomedical applications .
  • Results or Outcomes : While this application is still in the research stage, early results suggest that Tobramycin-loaded polymer fibers could have potential in tissue regeneration .

Safety And Hazards

Tobramycin sulfate should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause an allergic skin reaction . It is suspected of damaging fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O9.H2O4S/c19-3-9-8(25)2-7(22)17(29-9)31-15-5(20)1-6(21)16(14(15)28)32-18-13(27)11(23)12(26)10(4-24)30-18;1-5(2,3)4/h5-18,24-28H,1-4,19-23H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEUUPKVZFKBXPW-TWDWGCDDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N5O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tobramycin sulfate

CAS RN

49842-07-1, 79645-27-5
Record name Tobramycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49842-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tobramycin sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.346
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name D-Streptamine, O-3-amino-3-deoxy-α-D-glucopyranosyl-(1.fwdarw.6)-O-[2,6-diamino-2,3,6-trideoxy-α-D-ribo-hexopyranosyl-(1.fwdarw.4)]-2-deoxy-, sulfate (2:5)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.947
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.